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Compound of Interest

Compound Name: SHP389

Cat. No.: B15574588 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guidance and frequently asked questions (FAQs) to address

challenges related to the oral bioavailability of SHP389 (also known as TNO155) in animal

studies.

Frequently Asked Questions (FAQs)
Q1: What is SHP389 and what is its mechanism of action?

A1: SHP389, also known as TNO155, is a potent and selective allosteric inhibitor of Src

homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-

receptor protein tyrosine phosphatase that is a critical component of the RAS-mitogen-

activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and

differentiation.[3][4] SHP389 binds to a tunnel-like allosteric pocket on SHP2, stabilizing it in an

inactive conformation.[3] This prevents the dephosphorylation of downstream substrates,

thereby inhibiting the RAS-MAPK pathway.[1][3]

Q2: What is the reported oral bioavailability of SHP389 in common animal models?

A2: Preclinical pharmacokinetic studies have demonstrated that SHP389 is orally bioavailable

across multiple species. The reported oral bioavailability is 78% in mice, 100% in rats, >100%

in dogs, and 60% in monkeys.[5]
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Q3: What are the potential reasons for observing lower-than-expected oral bioavailability of

SHP389 in my animal study?

A3: While SHP389 has shown good oral bioavailability in formal preclinical studies, individual

experiments can yield variable results.[5] Potential reasons for lower-than-expected

bioavailability include:

Poor aqueous solubility: Compounds with a pyrazolopyrimidinone scaffold, like SHP389, can

have low water solubility, which may limit their dissolution in the gastrointestinal tract.[3][6]

First-pass metabolism: Although data suggests good bioavailability, metabolism in the gut

wall or liver can inactivate a portion of the administered dose before it reaches systemic

circulation.[7]

Inadequate formulation: The vehicle used to administer SHP389 can significantly impact its

absorption. A simple aqueous suspension may not be optimal.

Animal-related factors: The health status, stress levels, and fasting state of the animals can

influence gastrointestinal physiology and drug absorption.[8][9]

Q4: What general formulation strategies can be employed to improve the oral bioavailability of

compounds like SHP389?

A4: For poorly soluble compounds, several formulation strategies can be explored to enhance

oral bioavailability. These include:

Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions,

and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.

Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its

dissolution rate.

Particle size reduction: Micronization or nanosizing increases the surface area of the drug,

which can lead to faster dissolution.

Use of solubility enhancers: Excipients such as surfactants, co-solvents, and cyclodextrins

can be included in the formulation to improve the solubility of the drug.
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Problem Potential Cause
Troubleshooting Steps &

Recommendations

Low and/or variable plasma

concentrations of SHP389

after oral gavage.

Inadequate Formulation: The

compound may be

precipitating out of the vehicle

or not dissolving efficiently in

the gastrointestinal tract.

1. Optimize the vehicle: For

preclinical studies, a

suspension of 0.5%

methylcellulose and 0.2%

Tween 80 in water is a

common starting point.

Consider formulating SHP389

in a solution containing co-

solvents like PEG400 or

DMSO, but be mindful of

potential toxicity.[10] 2.

Prepare a micronized

suspension: Reducing the

particle size of SHP389 can

improve its dissolution rate and

absorption. 3. Evaluate a lipid-

based formulation: If solubility

remains a challenge, consider

formulating SHP389 in a self-

emulsifying drug delivery

system (SEDDS).

Improper Dosing Technique:

Incorrect oral gavage can lead

to inaccurate dosing or stress

on the animal, affecting

absorption.

1. Ensure proper training: All

personnel should be proficient

in the oral gavage technique

for the specific animal model.

2. Standardize the procedure:

Use a consistent gavage

volume and speed of

administration for all animals.

Animal-Related Factors:

Differences in food intake,

stress, or underlying health

issues can alter

1. Standardize fasting:

Implement a consistent fasting

period (e.g., 4-12 hours)

before dosing to reduce

variability in gastric contents.
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gastrointestinal motility and

pH.

[8] 2. Acclimatize animals:

Ensure animals are properly

acclimatized to the

experimental conditions to

minimize stress.

Higher than expected

clearance.

Metabolic Instability: The

compound may be rapidly

metabolized in the liver (first-

pass metabolism).

1. In vitro metabolism studies:

Assess the metabolic stability

of SHP389 in liver microsomes

from the animal species being

used. 2. Consider co-

administration with a metabolic

inhibitor: In exploratory

studies, co-dosing with a

broad-spectrum cytochrome

P450 inhibitor (e.g., 1-

aminobenzotriazole) can help

determine the impact of first-

pass metabolism.

No detectable plasma

concentrations.

Analytical Method Sensitivity:

The limit of quantification

(LOQ) of the analytical method

may be too high to detect the

drug levels.

1. Optimize the LC-MS/MS

method: Ensure the analytical

method is validated and has a

sufficiently low LOQ to

measure the expected plasma

concentrations.[11] 2. Increase

the oral dose: A higher dose

may be required to achieve

detectable plasma levels, but

be cautious of potential

solubility limitations and

toxicity.

Quantitative Data Summary
The following table summarizes the reported pharmacokinetic parameters of SHP389 (TNO-

155) in various animal species.
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Species

Clearance

(mL/min/k

g)

Volume of

Distributio

n (L/kg)

Half-life

(hours)

Tmax

(hours)

Oral

Bioavailab

ility (%)

Reference

Mouse 24 3 2 0.8 78 [5]

Rat 15 7 8 1 100 [5]

Dog 4 3 9 2 >100 [5]

Monkey 6 4 9 2 60 [5]

Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of SHP389

Objective: To prepare a homogenous suspension of SHP389 suitable for oral gavage in

rodents.

Materials:

SHP389 powder

0.5% (w/v) Methylcellulose (MC) in sterile water

0.2% (v/v) Tween 80

Mortar and pestle or homogenizer

Stir plate and magnetic stir bar

Procedure:

Weigh the required amount of SHP389 powder.

Create a paste by adding a small volume of the 0.5% MC and 0.2% Tween 80 vehicle to the

SHP389 powder in a mortar and triturating with a pestle until a smooth consistency is

achieved.
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Gradually add the remaining vehicle to the paste while continuously stirring.

Transfer the suspension to a suitable container and stir continuously on a stir plate for at

least 30 minutes before dosing to ensure homogeneity.

Maintain continuous stirring during the dosing procedure to prevent the compound from

settling.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile and oral bioavailability of SHP389 in mice.

Materials:

Male C57BL/6 mice (8-10 weeks old)

SHP389 formulation for oral and intravenous (IV) administration

Dosing syringes and gavage needles

Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

Anesthetic (if required for blood collection)

Procedure:

Animal Acclimatization and Fasting: Acclimatize mice for at least one week before the study.

Fast the mice for 4 hours prior to dosing, with free access to water.

Dosing:

Oral (PO) Group: Administer the SHP389 suspension via oral gavage at a dose of 10

mg/kg.

Intravenous (IV) Group: Administer a solubilized formulation of SHP389 via tail vein

injection at a dose of 1 mg/kg.
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Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein or

another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and

24 hours post-dose.

Plasma Preparation: Immediately place the blood samples into EDTA-coated tubes, mix

gently, and centrifuge at 4°C to separate the plasma.

Sample Analysis: Analyze the plasma concentrations of SHP389 using a validated LC-

MS/MS method.

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC,

half-life) using non-compartmental analysis software. Oral bioavailability (F%) is calculated

as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
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Caption: Simplified SHP2 signaling pathway and the inhibitory action of SHP389.
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Caption: Experimental workflow for an oral bioavailability study in animals.
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Caption: Troubleshooting logic for addressing low oral bioavailability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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